2-AZABICYCLO[3.2.0]HEPTA-3,6-DIENE-2-CARBOXYLIC ACID METHYL ESTER
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Overview
Description
2-AZABICYCLO[3.2.0]HEPTA-3,6-DIENE-2-CARBOXYLIC ACID METHYL ESTER: is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-AZABICYCLO[3.2.0]HEPTA-3,6-DIENE-2-CARBOXYLIC ACID METHYL ESTER typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diene with an azide in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-AZABICYCLO[3.2.0]HEPTA-3,6-DIENE-2-CARBOXYLIC ACID METHYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, 2-AZABICYCLO[3.2.0]HEPTA-3,6-DIENE-2-CARBOXYLIC ACID METHYL ESTER serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various transformations.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its bicyclic structure can interact with biological targets in unique ways, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-AZABICYCLO[3.2.0]HEPTA-3,6-DIENE-2-CARBOXYLIC ACID METHYL ESTER exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with a different ring size and nitrogen position.
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a different arrangement of atoms and ring size.
Uniqueness: 2-AZABICYCLO[3.2.0]HEPTA-3,6-DIENE-2-CARBOXYLIC ACID METHYL ESTER is unique due to its specific bicyclic structure and the position of the nitrogen atom. This configuration imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the carboxylate group also adds to its reactivity and potential for further functionalization.
Properties
CAS No. |
156301-71-2 |
---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.165 |
IUPAC Name |
methyl 4-azabicyclo[3.2.0]hepta-2,6-diene-4-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)9-5-4-6-2-3-7(6)9/h2-7H,1H3 |
InChI Key |
YTPSITFSNHPMLS-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C=CC2C1C=C2 |
Synonyms |
2-Azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylicacid,methylester(9CI) |
Origin of Product |
United States |
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